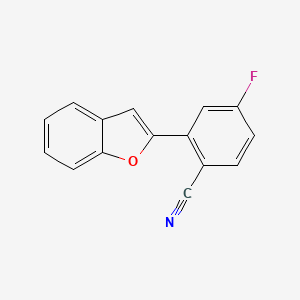2-(Benzofuran-2-yl)-4-fluorobenzonitrile
CAS No.: 1268822-57-6
Cat. No.: VC3079072
Molecular Formula: C15H8FNO
Molecular Weight: 237.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1268822-57-6 |
|---|---|
| Molecular Formula | C15H8FNO |
| Molecular Weight | 237.23 g/mol |
| IUPAC Name | 2-(1-benzofuran-2-yl)-4-fluorobenzonitrile |
| Standard InChI | InChI=1S/C15H8FNO/c16-12-6-5-11(9-17)13(8-12)15-7-10-3-1-2-4-14(10)18-15/h1-8H |
| Standard InChI Key | OIOJZVIFKLOMKC-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C(O2)C3=C(C=CC(=C3)F)C#N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(O2)C3=C(C=CC(=C3)F)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Identification
2-(Benzofuran-2-yl)-4-fluorobenzonitrile is a heterocyclic organic compound with the molecular formula C15H8FNO and a molecular weight of 237.23 g/mol . This compound was created in the chemical database in 2012 and has recently been updated in March 2025 . The structure contains several key functional groups that define its chemical properties and potential reactivity.
Structural Characteristics
Table 1: Key Structural Identifiers of 2-(Benzofuran-2-yl)-4-fluorobenzonitrile
| Identifier Type | Value |
|---|---|
| PubChem CID | 67043061 |
| InChI | InChI=1S/C15H8FNO/c16-12-6-5-11(9-17)13(8-12)15-7-10-3-1-2-4-14(10)18-15 |
| InChIKey | OIOJZVIFKLOMKC-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C(O2)C3=C(C=CC(=C3)F)C#N |
Chemical Nomenclature
The compound has several synonyms in chemical databases and literature:
These naming conventions follow IUPAC guidelines, with the primary name indicating the 4-fluorobenzonitrile as the main structure and benzofuran-2-yl as the substituent.
Physical and Chemical Properties
Physical State and Appearance
While specific information on the physical appearance of 2-(Benzofuran-2-yl)-4-fluorobenzonitrile is limited in the available literature, compounds of this structural class typically exist as crystalline solids at room temperature. The presence of aromatic rings and conjugated systems often contributes to their stability in solid form.
Electronic and Spectroscopic Properties
The extended π-conjugation in 2-(Benzofuran-2-yl)-4-fluorobenzonitrile suggests it would exhibit interesting spectroscopic properties. The benzofuran moiety is known to contribute to fluorescence properties, while the nitrile group serves as a strong electron-withdrawing group that can influence the electronic distribution throughout the molecule. The fluorine atom at the 4-position of the benzonitrile ring likely affects the electron density distribution and potentially the spectroscopic properties of the compound.
Synthetic Approaches
Fluorobenzonitrile Formation
The synthesis of fluorobenzonitriles generally involves the reaction of fluorinated precursors under specific conditions. Patents describe processes for preparing fluorobenzonitriles through reactions of compounds with quaternary ammonium catalysts . These synthetic approaches might be adapted for the preparation of the 4-fluorobenzonitrile component of our target molecule.
Benzofuran Coupling Strategies
Benzofuran derivatives can be synthesized through various methods, and the coupling of benzofuran units with other aromatic systems is well-established in organic chemistry. Research involving 4-(benzofuran-2-yl) derivatives suggests potential coupling strategies that might be applicable to our compound .
Structural Analogues and Related Compounds
Benzofuran-Containing Compounds
Several compounds containing the benzofuran-2-yl moiety have been reported in the literature, including:
-
4-(5-Fluoro-1-benzofuran-2-yl)but-3-yn-1-ol (C12H9FO2), which features a fluoro-substituted benzofuran connected to a but-3-yn-1-ol chain rather than a benzonitrile group .
-
4-(Benzofuran-2-yl)-3-(4-fluorophenyl)-N-phenylthiazol-2(3H)-imine, which incorporates the benzofuran-2-yl group into a more complex heterocyclic system with a thiazol-imine structure .
Structure-Property Relationships
The structural similarities between 2-(Benzofuran-2-yl)-4-fluorobenzonitrile and its analogues suggest potential common properties:
-
The presence of the benzofuran scaffold may contribute to potential biological activities, as benzofuran derivatives are known to exhibit various pharmacological properties.
-
The fluorine substituent often enhances metabolic stability and can alter the electronic properties of aromatic systems, potentially influencing binding interactions in biological systems.
-
The nitrile group serves as both a polar moiety and a potential site for further chemical transformations, making it valuable in synthetic chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume